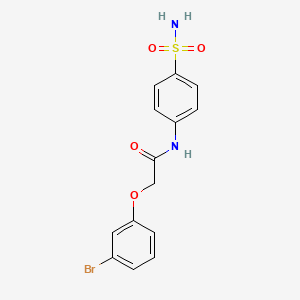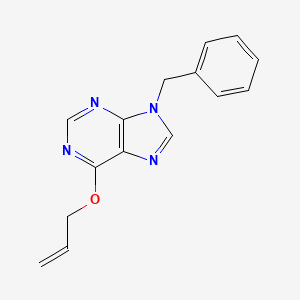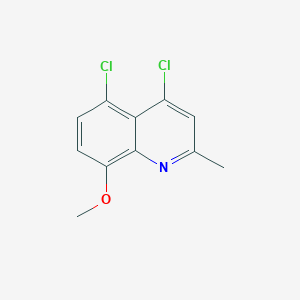![molecular formula C23H23N3O4S2 B12121955 N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-hydroxybenzohydrazide](/img/structure/B12121955.png)
N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-hydroxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-{4-[(5Z)-5-(4-éthylbenzylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-hydroxybenzohydrazide est un composé organique complexe qui présente un noyau thiazolidinone
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N’-{4-[(5Z)-5-(4-éthylbenzylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-hydroxybenzohydrazide implique généralement un processus en plusieurs étapes :
Formation du noyau thiazolidinone : La première étape implique la condensation du 4-éthylbenzaldéhyde avec la thiosemicarbazide pour former le cycle thiazolidinone.
Butanoylation : L’intermédiaire thiazolidinone est ensuite mis à réagir avec le chlorure de butanoyle en conditions basiques pour introduire le groupe butanoyle.
Addition d’hydroxybenzohydrazide : Enfin, la thiazolidinone butanoylée est couplée avec l’hydroxybenzohydrazide en présence d’un agent de couplage tel que l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) pour donner le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse ci-dessus pour maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs automatisés, de chimie en flux continu et de techniques de purification avancées telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N’-{4-[(5Z)-5-(4-éthylbenzylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-hydroxybenzohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle thiazolidinone peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les groupes carbonyle peuvent être réduits en alcools à l’aide d’agents réducteurs tels que le borohydrure de sodium.
Substitution : Le groupe hydrazide peut participer à des réactions de substitution nucléophile.
Réactifs et conditions usuels
Oxydation : Peroxyde d’hydrogène ou acide m-chloroperbenzoïque (m-CPBA) en conditions douces.
Réduction : Borohydrure de sodium ou hydrure de lithium et d’aluminium dans des solvants anhydres.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d’une base telle que la triéthylamine.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Dérivés alcooliques.
Substitution : Divers hydrazides substitués en fonction du nucléophile utilisé.
Applications dans la recherche scientifique
N’-{4-[(5Z)-5-(4-éthylbenzylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-hydroxybenzohydrazide a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu’agent anti-inflammatoire, antimicrobien et anticancéreux.
Études biologiques : Utilisé dans l’investigation de l’inhibition enzymatique et de la liaison aux récepteurs en raison de sa structure unique.
Applications industrielles : Utilisation potentielle dans le développement de nouveaux matériaux aux propriétés chimiques spécifiques.
Applications De Recherche Scientifique
N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-hydroxybenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used in the investigation of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mécanisme D'action
Le mécanisme par lequel N’-{4-[(5Z)-5-(4-éthylbenzylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-hydroxybenzohydrazide exerce ses effets implique :
Cibles moléculaires : Il peut interagir avec des enzymes ou des récepteurs spécifiques, inhibant leur activité.
Voies impliquées : Le composé peut moduler les voies de signalisation liées à l’inflammation, à la prolifération cellulaire et à l’apoptose.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 4-[(5Z)-5-(4-éthylbenzylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoïque
- Acide 4-[(5Z)-5-(4-chlorobenzylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoïque
Unicité
N’-{4-[(5Z)-5-(4-éthylbenzylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-hydroxybenzohydrazide est unique en raison de ses groupes fonctionnels hydrazide et hydroxybenzène spécifiques, qui confèrent des activités biologiques et une réactivité chimique distinctes par rapport à des composés similaires.
Propriétés
Formule moléculaire |
C23H23N3O4S2 |
|---|---|
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
N'-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-4-hydroxybenzohydrazide |
InChI |
InChI=1S/C23H23N3O4S2/c1-2-15-5-7-16(8-6-15)14-19-22(30)26(23(31)32-19)13-3-4-20(28)24-25-21(29)17-9-11-18(27)12-10-17/h5-12,14,27H,2-4,13H2,1H3,(H,24,28)(H,25,29)/b19-14- |
Clé InChI |
ATECAQLTGSSQKA-RGEXLXHISA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=C(C=C3)O |
SMILES canonique |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene](/img/structure/B12121883.png)

![5-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-4-phenyl-1,2,4-triazole](/img/structure/B12121891.png)

![4-Methyl-5-undecylindolo[2,3-b]quinoxaline](/img/structure/B12121899.png)
![Boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]-](/img/structure/B12121913.png)
![2-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12121916.png)





